IV-361

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

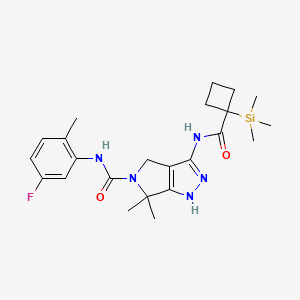

N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32FN5O2Si/c1-14-8-9-15(24)12-17(14)25-21(31)29-13-16-18(22(29,2)3)27-28-19(16)26-20(30)23(10-7-11-23)32(4,5)6/h8-9,12H,7,10-11,13H2,1-6H3,(H,25,31)(H2,26,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIUNJAFLWNBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4(CCC4)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32FN5O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Identity of "IV-361" in Oncology Research

A comprehensive analysis of publicly available scientific literature and clinical trial data reveals no specific therapeutic agent designated as "IV-361" with a defined mechanism of action in cancer cells. The term "361" appears in various contexts within oncology research, most notably as part of a clinical trial name, a cancer cell line designation, and in the nomenclature of a natural compound, none of which refer to a distinct anti-cancer drug named this compound.

Initial investigations into the mechanism of action of a purported cancer therapeutic, this compound, have led to a clarification of its identity. Extensive searches have failed to identify a unique molecular entity or drug candidate with this designation. Instead, the term "361" is associated with several distinct entities within the cancer research landscape.

The most prominent mention is KEYNOTE-361 , a Phase III clinical trial that investigated the efficacy of pembrolizumab (an immune checkpoint inhibitor) in combination with chemotherapy for advanced or metastatic urothelial carcinoma.[1] The focus of this trial and its subsequent analyses has been on the clinical outcomes and the prognostic value of circulating tumor DNA (ctDNA) as a biomarker, rather than the mechanism of a novel compound.[1][2]

Another key identifier is the MDA-MB-361 cell line, which is a human breast cancer cell line widely used in preclinical cancer research. This cell line, derived from a brain metastasis of a mammary adenocarcinoma, is often employed to study the effects of various therapeutic agents and to elucidate underlying biological pathways. For instance, it has been used in studies investigating PI3K/mTOR dual-targeting PROTAC degraders and the effects of docetaxel.[3][4] It is a tool for research, not a therapeutic agent itself.

Furthermore, the search results identified Astragaloside IV (AS-IV) , a natural product isolated from Astragalus membranaceus. AS-IV has been shown to promote angiogenesis by activating the JAK2/STAT3 and ERK1/2 signaling pathways.[5] While this compound has a Roman numeral "IV" in its name, it is a distinct and well-characterized saponin with a known chemical structure and biological activities unrelated to a hypothetical "this compound" cancer drug.

Due to the absence of a specific therapeutic agent designated as this compound in the reviewed literature, it is not possible to provide an in-depth technical guide on its core mechanism of action, quantitative data on its efficacy, or detailed experimental protocols and signaling pathway diagrams as requested. The available information points to a likely misinterpretation of a clinical trial identifier, a cell line name, or a similarly named natural compound.

It is conceivable that "this compound" could be an internal designation for an early-stage compound within a pharmaceutical company that has not yet been disclosed in public forums or scientific publications. Without further clarifying information on the specific nature of "this compound," a detailed analysis of its mechanism of action in cancer cells cannot be conducted.

References

An In-Depth Technical Guide to KX2-361: A Dual Src and Tubulin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KX2-361, a novel small molecule inhibitor targeting both Src kinase and tubulin polymerization. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Core Concepts

KX2-361 is a lipophilic, orally bioavailable small molecule that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies such as glioblastoma.[1] Its dual mechanism of action, inhibiting both a key signaling protein and a critical cytoskeletal component, offers a multi-pronged approach to cancer therapy.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of KX2-361 across various cancer cell lines and its inhibitory activity against its molecular targets.

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| Daoy | Medulloblastoma | 16 | [3] |

| LN-18 | Glioblastoma | 2.9 | [3] |

| U87 | Glioblastoma | Not Specified | [3] |

| GL261 | Murine Glioma | Not Specified | [3] |

| T98G | Glioblastoma | Not Specified | [3] |

GI50: The concentration of a drug that inhibits cell growth by 50%.

| Target | Assay Type | IC50 (nM) | Reference |

| Src Autophosphorylation (in GL261 cells) | Cellular | 60 | [3] |

| Tubulin Polymerization | In Vitro | ~5000 (5 µM) | [3] |

IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Mechanism of Action

KX2-361 exerts its anti-cancer effects through the dual inhibition of Src kinase and tubulin polymerization.

-

Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers. It plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. KX2-361 inhibits the autophosphorylation of Src, thereby blocking its downstream signaling cascades.[3]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. KX2-361 binds to tubulin and disrupts the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3]

Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of KX2-361.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50) of KX2-361.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

KX2-361 stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Allow cells to adhere overnight by incubating at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of KX2-361 in complete medium.

-

Remove the medium from the wells and add 100 µL of the KX2-361 dilutions (including a vehicle control).

-

Incubate for 72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of KX2-361 to inhibit the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

KX2-361 stock solution

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.

-

Prepare serial dilutions of KX2-361 in polymerization buffer.

-

Add the KX2-361 dilutions to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control and a positive control (e.g., nocodazole).

-

Initiate the polymerization reaction by adding the cold tubulin solution to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the absorbance over time and compare the polymerization rates and maximal polymer mass in the presence of different concentrations of KX2-361 to determine its inhibitory effect.

Western Blot for Src Phosphorylation

This protocol is used to assess the inhibition of Src autophosphorylation in cells treated with KX2-361.

Materials:

-

Cancer cell line (e.g., GL261)

-

KX2-361

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of KX2-361 for a specified time (e.g., 24 or 72 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Src antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Src antibody to normalize for protein loading.

-

Quantify the band intensities to determine the extent of Src phosphorylation inhibition.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis in cells treated with KX2-361.

Materials:

-

Cancer cell line

-

KX2-361

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Treat cells with KX2-361 for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to Src Kinase Peptide Substrate Site Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction to Src Kinase

The Src family of proteins represents the largest family of non-receptor tyrosine kinases (nRTKs) in humans, comprising nine members including Src, Fyn, Yes, and Lck.[1] These kinases are integral components of cellular signaling cascades that govern fundamental processes such as proliferation, differentiation, survival, motility, and adhesion.[1][2] Structurally, Src kinases contain conserved SH2, SH3, and tyrosine kinase domains, which mediate protein-protein interactions and catalytic activity, respectively.[3]

Src's activity is tightly regulated. Phosphorylation at Tyrosine 416 (Tyr416) within the activation loop enhances catalytic activity, whereas phosphorylation at a C-terminal tyrosine (Tyr530 in human c-Src) by kinases like Csk promotes an inactive conformation.[3][4] Dysregulation, often through overexpression or activating mutations that disrupt this autoinhibitory mechanism, leads to constitutive kinase activity. This aberrant signaling is a well-established driver in the progression of numerous human cancers, making Src a prominent target for anti-cancer drug development.[1][3]

The Src Kinase Peptide Substrate Site

While the majority of kinase inhibitors target the highly conserved ATP-binding pocket, there is growing interest in targeting the peptide substrate binding site to achieve greater selectivity.[5][6] The substrate binding region of Src is located on the larger, C-terminal lobe of the kinase domain.[7] It is a shallower cleft compared to the ATP pocket and is responsible for recognizing and orienting protein substrates for phosphorylation.[6][7]

The specificity of Src is determined by the amino acid sequence surrounding the target tyrosine. The optimal substrate sequence for Src has been identified through peptide library screening, revealing a preference for:

-

-3 Position: A basic amino acid (e.g., Arginine).

-

-1 Position: A large aliphatic or aromatic residue (e.g., Isoleucine, Valine).

-

+1 to +3 Positions: Acidic amino acids (e.g., Glutamic acid).[8]

A commonly cited optimal peptide substrate sequence is AEEEIYGEFEAKKKG .[8][9] Understanding this consensus sequence is paramount for designing pseudosubstrate inhibitors—peptides that mimic the natural substrate but cannot be phosphorylated, thereby acting as competitive inhibitors at this site.

Peptide Substrate Site Inhibitors: Mechanism and Data

Peptide substrate site inhibitors function by competing directly with endogenous protein substrates for binding to the kinase's active site. This mechanism offers a potential route to higher inhibitor specificity compared to ATP-competitive drugs, as the substrate binding groove exhibits greater sequence and structural diversity among different kinases than the ATP pocket.[5][6] These inhibitors are typically derived from known substrate sequences (pseudosubstrates) or discovered through library screening.

Quantitative Data for Src Peptide Inhibitors

The following table summarizes quantitative data for various classes of peptide-based and peptidomimetic inhibitors that target the Src substrate binding site.

| Inhibitor Class | Sequence / Compound Name | Target Kinase | IC₅₀ / Kᵢ Value (µM) | Notes |

| Pseudosubstrate (Linear) | CIYKYYF | p60c-src | 0.6 (IC₅₀) | Derived from the MIYKYYF substrate. Cysteine replaces the phosphorylatable Tyrosine.[10] |

| Pseudosubstrate (Linear) | CIYK | p60c-src | 15.0 (IC₅₀) | Truncated version of CIYKYYF, demonstrating a minimal effective sequence.[10] |

| Pseudosubstrate (Linear) | CI(β-Phe)K | p60c-src | 11.8 (IC₅₀) | Replacement of Tyrosine with β-Phenylalanine shows improved potency over the truncated CIYK.[10] |

| Cyclic Peptide | [WR]₅ | c-Src | 0.81 (IC₅₀) | Non-competitive inhibitor with a smaller ring size.[11] |

| Cyclic Peptide | [WR]₇ | c-Src | 0.35 (IC₅₀) | Increased ring size correlates with higher potency.[11] |

| Cyclic Peptide | [WR]₉ | c-Src | 0.21 (IC₅₀) | The most potent in the [WR]x series, suggesting an optimal ring size for binding.[11] |

| Bi-substrate Macrocycle | Compound 2 | c-Src | 15.0 (IC₅₀) | Binds competitively at both ATP and peptide substrate sites.[3] |

| Bi-substrate Macrocycle | Compound 9 | c-Src | 6.8 (IC₅₀) | Improved potency within the bi-substrate macrocycle series.[3] |

| Small Molecule | Compound 12 | c-Src | 16.0 (Kᵢ) | A non-peptidic small molecule identified as a substrate-competitive inhibitor.[12] |

Key Experimental Protocols

Characterizing Src kinase inhibitors requires a multi-faceted approach, combining biochemical assays to determine potency, biophysical methods to confirm binding, and cell-based assays to validate efficacy in a biological context.

Protocol 1: In Vitro Src Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining inhibitor IC₅₀ values.[13][14]

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.[15]

-

Materials:

-

Purified, active Src kinase

-

Src peptide substrate (e.g., Poly(Glu,Tyr) 4:1 or a specific sequence like AEEEIYGEFEAKKKG)[6]

-

Peptide inhibitor stock solution (in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the peptide inhibitor in the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Kinase Reaction: Add the Src kinase and the peptide substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be at or near its Kₘ for the kinase.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).[13]

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

ADP Detection: Add Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[15]

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ/Kₑ, ΔH, ΔS) of the inhibitor-kinase interaction in a single experiment.

-

Principle: A solution of the inhibitor (the "ligand") is titrated into a sample cell containing the purified Src kinase domain (the "macromolecule"). The instrument measures the minute temperature changes that occur upon binding, from which the binding affinity, stoichiometry, and enthalpy are calculated.

-

Materials:

-

Highly purified, concentrated Src kinase domain

-

Peptide inhibitor, accurately quantified

-

Identical dialysis buffer for both protein and peptide to minimize heats of dilution

-

Isothermal titration calorimeter

-

-

Procedure:

-

Sample Preparation: Dialyze both the Src kinase and the peptide inhibitor extensively against the same buffer (e.g., PBS or HEPES buffer). Degas all solutions before use.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the Src kinase solution (e.g., 20-50 µM) into the sample cell and the peptide inhibitor solution (e.g., 200-500 µM, typically 10x the protein concentration) into the injection syringe.

-

Titration: Perform an initial small injection (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each) to allow the signal to return to baseline between injections.

-

Control Experiment: Perform a control titration by injecting the inhibitor into buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the experimental data. Integrate the heat peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).

-

Protocol 3: Cell-Based Assay for Src Inhibition (Western Blot for p-Src Y416)

This assay confirms that an inhibitor can enter cells and engage its target, leading to a reduction in Src autophosphorylation at the activating Tyr416 site.

-

Principle: Cancer cells with high basal Src activity are treated with the inhibitor. The cells are then lysed, and the proteins are separated by size via SDS-PAGE. A specific antibody that recognizes only the phosphorylated Tyr416 form of Src is used to detect the level of active Src, which is then compared to the total Src protein level.[4]

-

Materials:

-

Cancer cell line with high Src activity (e.g., MDA-MB-231)

-

Peptide inhibitor

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (Y416) and anti-total Src[4]

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of the peptide inhibitor (e.g., 0-10 µM) for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply ECL reagent and capture the chemiluminescent signal.

-

Analysis and Normalization: Quantify the band intensities. To normalize, strip the blot and re-probe for total Src and a loading control (e.g., β-actin). The level of inhibition is determined by the ratio of p-Src to total Src.

-

Visualizing Pathways and Processes

Signaling and Experimental Diagrams

The following diagrams, generated using the DOT language, illustrate a key Src signaling pathway, a typical workflow for inhibitor screening, and the mechanism of competitive inhibition.

Caption: Simplified Src signaling pathway downstream of a receptor tyrosine kinase (RTK).

Caption: Experimental workflow for identifying and characterizing Src substrate site inhibitors.

Caption: Mechanism of competitive inhibition at the Src kinase substrate binding site.

Challenges and Future Directions

Despite the promise of enhanced selectivity, the development of peptide substrate site inhibitors faces significant hurdles.

-

Cell Permeability: Peptides are generally large and polar, leading to poor membrane permeability and limited bioavailability. Strategies to overcome this include cyclization, stapling, and the development of smaller peptidomimetics.[5][10]

-

Proteolytic Stability: Linear peptides are susceptible to rapid degradation by proteases in vivo. Chemical modifications, such as using D-amino acids or cyclization, can improve stability.[5]

-

Selectivity: While selectivity is improved relative to ATP-competitive inhibitors, achieving high specificity against other closely related kinases that may share substrate motifs remains a challenge.

Future efforts will likely focus on designing novel peptidomimetics and cell-penetrating peptides to improve drug-like properties. Furthermore, combining substrate-competitive moieties with ATP-competitive fragments to create bi-substrate inhibitors is a powerful strategy to achieve both exceptional potency and selectivity.[3] The continued structural elucidation of kinase-substrate complexes will be critical in guiding the rational design of the next generation of these targeted therapies.

Conclusion

Targeting the peptide substrate binding site of Src kinase represents a compelling alternative to traditional ATP-competitive inhibition. By exploiting the greater structural diversity of this site, peptide-based and peptidomimetic inhibitors offer the potential for superior selectivity, which can translate into improved efficacy and reduced off-target effects. While challenges in bioavailability and stability remain, ongoing innovations in peptide chemistry and drug design are paving the way for the development of these highly specific agents as next-generation therapeutics for cancer and other Src-dependent diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]

- 3. Highly Specific, Bi-substrate-Competitive Src Inhibitors from DNA-Templated Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Cyclic Peptide Inhibitors Targeting PD-L1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]

- 7. Src Optimal Peptide Substrate | Benchchem [benchchem.com]

- 8. Src Optimal Peptide Substrate [AEEEIYGEFEAKKKK] - 1 mg [anaspec.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate Activity Screening for Kinases: Discovery of Small Molecule Substrate-Competitive c-Src Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide SAR Analysis - Creative Peptides [creative-peptides.com]

- 15. Modulation of Src Kinase Activity by Selective Substrate Recognition with Pseudopeptidic Cages - PMC [pmc.ncbi.nlm.nih.gov]

In vitro cytotoxicity of IV-361 on solid tumors

An In-depth Technical Guide on the In Vitro Cytotoxicity of IV-361 on Solid Tumors

Abstract

This document provides a comprehensive technical overview of the in vitro cytotoxic effects of this compound, a novel investigational compound, against a panel of human solid tumor cell lines. The data presented herein demonstrates the potent and selective anti-proliferative activity of this compound. This guide details the experimental protocols utilized for cytotoxicity assessment and elucidates the proposed mechanism of action through key signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction

The development of targeted therapies that can effectively inhibit the growth of solid tumors with minimal off-target effects remains a primary objective in oncology drug discovery. This compound is a small molecule inhibitor designed to target key oncogenic signaling pathways frequently dysregulated in various solid malignancies. This whitepaper summarizes the foundational in vitro studies conducted to characterize the cytotoxic potential of this compound, providing critical data for its continued preclinical development.

Quantitative Cytotoxicity Data

The anti-proliferative activity of this compound was evaluated across a diverse panel of human solid tumor cell lines representing different cancer histologies. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour continuous exposure to the compound.

Table 1: IC50 Values of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | 15.2 |

| HCT116 | Colorectal Carcinoma | 8.9 |

| MCF-7 | Breast Adenocarcinoma | 25.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.5 |

| PC-3 | Prostate Carcinoma | 30.8 |

| DU145 | Prostate Carcinoma | 22.4 |

| PANC-1 | Pancreatic Carcinoma | 5.6 |

| BxPC-3 | Pancreatic Carcinoma | 9.1 |

| SK-OV-3 | Ovarian Cancer | 18.7 |

| OVCAR-3 | Ovarian Cancer | 14.3 |

Experimental Protocols

Cell Culture and Maintenance

All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTS Assay)

The cytotoxic effects of this compound were determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The detailed workflow is outlined below.

Caption: Workflow for the MTS-based in vitro cytotoxicity assay.

Proposed Signaling Pathway of this compound

This compound is hypothesized to exert its cytotoxic effects through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and metabolism that is frequently hyperactivated in cancer.

Caption: Proposed mechanism of this compound via inhibition of the PI3K/AKT/mTOR pathway.

Summary and Future Directions

The in vitro data presented in this technical guide demonstrate that this compound is a potent inhibitor of cell proliferation across a range of solid tumor cell lines. The low nanomolar IC50 values suggest that this compound has significant potential as an anti-cancer agent. The proposed mechanism of action, through the inhibition of the PI3K/AKT/mTOR pathway, provides a strong rationale for its selective activity in cancers with dysregulation of this cascade.

Future studies will focus on comprehensive in vivo efficacy studies in xenograft models, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of the molecular mechanisms underlying the cytotoxic effects of this compound. These investigations will be crucial for the continued clinical development of this compound as a novel therapy for solid tumors.

Preclinical Profile of KX2-361: A Dual Src and Tubulin Inhibitor for Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KX2-361 is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3] Developed for oncology applications, its ability to cross the blood-brain barrier has made it a compound of particular interest for the treatment of malignant brain tumors such as glioblastoma (GBM).[1][4] This technical guide provides a comprehensive overview of the preclinical studies of KX2-361, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

KX2-361 exerts its anti-cancer effects through a dual mechanism:

-

Src Kinase Inhibition : KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[4] Src is a non-receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, angiogenesis, and metastasis.[3] By inhibiting Src, KX2-361 disrupts these oncogenic signaling pathways.

-

Tubulin Polymerization Inhibition : The molecule also binds directly to tubulin, disrupting the formation of microtubules.[1][2] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]

This dual mechanism of action suggests a broad therapeutic potential and may offer an advantage in overcoming resistance mechanisms associated with single-target agents.

Quantitative In Vitro Data

The in vitro potency of KX2-361 has been evaluated across various cancer cell lines, primarily focusing on glioblastoma. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: Anti-proliferative Activity of KX2-361 in Glioblastoma Cell Lines [5]

| Cell Line | Histotype | GI50 (nM) |

| Daoy | Medulloblastoma | 16 |

| LN-18 | Glioblastoma | 2.9 |

| T98G | Glioblastoma | Data not available |

| U87 | Glioblastoma | Data not available |

| GL261 | Murine Glioma | Data not available |

Table 2: Inhibition of Src Autophosphorylation [5]

| Cell Line | IC50 (nM) |

| GL261 | 60 |

Pharmacokinetic Profile

Preclinical pharmacokinetic studies in mice have demonstrated that KX2-361 is orally bioavailable and exhibits significant penetration of the blood-brain barrier.

Table 3: Pharmacokinetic Parameters of KX2-361 in Mice Following Oral Administration (20 mg/kg) [5]

| Parameter | Value |

| Brain Cmax | 4025 ± 319 ng/g |

| Brain AUClast | 5044 ± 355 h*ng/g |

| Time to Brain Cmax | 15 minutes |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of KX2-361.

Cell Viability Assay

-

Principle : To determine the concentration of KX2-361 that inhibits 50% of cell growth (GI50), a colorimetric assay such as the MTT assay is commonly used. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol :

-

Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Cells are treated with a serial dilution of KX2-361 or vehicle control (DMSO) for a period of 72 hours.

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.

-

The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

GI50 values are calculated by plotting the percentage of cell growth inhibition against the log concentration of KX2-361 and fitting the data to a sigmoidal dose-response curve.

-

Src Autophosphorylation Western Blot

-

Principle : To assess the inhibitory effect of KX2-361 on Src kinase activity within cells, Western blotting is used to detect the phosphorylation status of Src at tyrosine 416 (pY416), an indicator of its autophosphorylation and activation.

-

Protocol :

-

GL261 murine glioma cells are cultured and treated with varying concentrations of KX2-361 (e.g., 0-200 nM) for 24 to 72 hours.[5]

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-Src (pY416) and total Src. A loading control antibody, such as GAPDH, is also used.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the ratio of phospho-Src to total Src.

-

Tubulin Polymerization Assay

-

Principle : This assay measures the effect of KX2-361 on the in vitro assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in light scattering, which is measured as an increase in absorbance at 340 nm.

-

Protocol :

-

Purified tubulin (e.g., >99% pure) is resuspended in a glutamate-based buffer.

-

The reaction is initiated by the addition of GTP and warming the mixture to 37°C in the presence of KX2-361 (e.g., 5 µM) or a vehicle control.[5]

-

The absorbance at 340 nm is measured every minute for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.

-

The extent and rate of tubulin polymerization are determined by analyzing the absorbance curves.

-

Cell Cycle Analysis

-

Principle : Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, is used for this purpose.

-

Protocol :

-

U87 glioblastoma cells are treated with KX2-361 (e.g., 0-270 nM) for a specified time (e.g., 24 hours).[5]

-

Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing to prevent clumping.

-

Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide and RNase A to degrade RNA.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

-

Apoptosis Assay

-

Principle : The induction of apoptosis by KX2-361 is assessed by detecting the cleavage of key apoptotic proteins, such as caspases and PARP, via Western blotting.

-

Protocol :

-

Glioblastoma cell lines (e.g., U87, GL261, T98G) are treated with KX2-361 (e.g., 0-800 nM) for a defined period (e.g., 48 hours).[5]

-

Cell lysates are prepared and protein concentrations are quantified as described for the Src autophosphorylation Western blot.

-

Western blotting is performed using primary antibodies specific for cleaved caspase-3 and cleaved PARP. An antibody for a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection and analysis are carried out as previously described.

-

Orthotopic Glioblastoma Mouse Model

-

Principle : To evaluate the in vivo efficacy of KX2-361 against glioblastoma, a syngeneic orthotopic mouse model is utilized. This involves implanting murine glioma cells directly into the brains of immunocompetent mice.

-

Protocol :

-

C57BL/6 mice are anesthetized, and a small burr hole is made in the skull.

-

A stereotactic frame is used to inject a suspension of GL261 murine glioma cells into the striatum of the brain.

-

Tumor growth is monitored by magnetic resonance imaging (MRI) or bioluminescence imaging if the cells are engineered to express luciferase.

-

Three days post-tumor implantation, mice are randomized into treatment groups.

-

KX2-361 is administered orally, once daily, for a specified duration (e.g., 45 days). A vehicle control group and a positive control group (e.g., temozolomide) are included.

-

Animal survival is monitored, and tumor burden is assessed at the end of the study.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by KX2-361 and the general workflow of the preclinical in vivo efficacy studies.

Conclusion

The preclinical data for KX2-361 demonstrate its potential as a therapeutic agent for oncology, particularly for challenging indications like glioblastoma. Its dual mechanism of targeting both Src kinase and tubulin polymerization, combined with its ability to penetrate the blood-brain barrier, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight its potent anti-cancer activity and provide a foundation for further investigation and clinical translation.

References

- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. KX2-361 | Microtubule Associated | Src | TargetMol [targetmol.com]

IV-361 (KX2-361): A Non-ATP Competitive Inhibitor of Src Kinase with a Dual Mechanism of Action

Introduction: IV-361, also known as KX2-361, is a novel, orally bioavailable small molecule inhibitor that uniquely targets Src tyrosine kinase signaling and tubulin polymerization. Unlike the majority of kinase inhibitors that compete with ATP at the enzyme's active site, this compound is a non-ATP competitive inhibitor, targeting the peptide substrate binding site of Src. This distinct mechanism of action offers the potential for higher selectivity and efficacy, as it avoids competition with the high intracellular concentrations of ATP. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanisms of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (KX2-361) and related compounds from preclinical studies.

Table 1: In Vitro Potency of Naphthalene and Indole Scaffold Analogues

| Compound | Scaffold | Isolated Src IC50 (μM) |

| Analogue 4 | Naphthalene | 16 |

| Analogue 5 (KX2-361) | Indole | 38 |

Data from the Journal of Medicinal Chemistry[1].

Table 2: Growth Inhibition (GI50) of a Biaryl Side Chain Analogue (Compound 7)

| Cell Line | Cancer Type | GI50 (μM) |

| KM12 | Colon Cancer | 0.41 |

| A549 | Non-Small Cell Lung Cancer | 1.03 |

| HT29 | Colon Cancer | 0.88 |

Data from the Journal of Medicinal Chemistry, indicating the potency of a precursor to KX2-361 in whole cells[1].

Mechanism of Action

This compound (KX2-361) exhibits a dual mechanism of action:

-

Non-ATP Competitive Src Inhibition: this compound binds to the peptide substrate binding site of Src kinase. This is a significant distinction from most kinase inhibitors that target the highly conserved ATP-binding pocket[1][2]. By targeting a more unique site, non-ATP competitive inhibitors have the potential for greater selectivity among the highly homologous family of protein kinases. The inhibition of Src blocks the phosphorylation of downstream substrate proteins, thereby disrupting signaling pathways that promote tumor growth, proliferation, and metastasis[1][3].

-

Tubulin Polymerization Inhibition: In addition to its effects on Src, this compound has been shown to inhibit tubulin polymerization. This mechanism is distinct from that of other tubulin inhibitors like taxanes[2]. The broad range of tumor cell lines in which this compound and its analogue KX2-391 show potent growth inhibition suggested an additional mechanism of action beyond Src inhibition alone[1].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Src and the general workflow for evaluating Src inhibitors like this compound.

Caption: Src kinase signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of a Src inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (KX2-361) and its analogues.

Isolated Src Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the isolated Src enzyme.

-

Principle: This assay measures the ability of the inhibitor to block the phosphorylation of a peptide substrate by Src kinase. The level of phosphorylation is quantified, typically using a radioactive ATP isotope ([γ-³²P]ATP) or a fluorescence-based method.

-

Protocol:

-

Recombinant human Src kinase is incubated with the test compound (e.g., this compound) at various concentrations in a kinase reaction buffer.

-

A synthetic peptide substrate and ATP (at a concentration near its Km) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is measured.

-

The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To confirm non-ATP competitive inhibition, the assay can be repeated with varying concentrations of ATP. A non-ATP competitive inhibitor's IC50 will not significantly change with increasing ATP concentrations.

-

Cell Growth Inhibition Assay (GI50)

-

Objective: To determine the concentration of the compound that causes 50% inhibition of cell growth in various cancer cell lines.

-

Principle: Colorimetric or fluorometric assays are used to measure the number of viable cells after treatment with the inhibitor.

-

Protocol (using MTT assay as an example):

-

Cancer cells (e.g., KM12, A549, HT29) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The GI50 value is calculated from the dose-response curve.

-

Western Blotting for Src Autophosphorylation

-

Objective: To assess the in-cell inhibition of Src activity by measuring the phosphorylation status of a key autophosphorylation site (Tyrosine 416).

-

Principle: This technique uses specific antibodies to detect the total amount of Src protein and the amount of Src phosphorylated at Tyr416 (p-Src Y416).

-

Protocol:

-

Cells (e.g., Src3T3, HT29) are treated with the inhibitor at various concentrations for a defined period.

-

The cells are lysed to extract total cellular proteins.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for p-Src (Y416) and another for total Src.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry is used to quantify the band intensities, and the ratio of p-Src to total Src is calculated to determine the extent of inhibition.[1]

-

Conclusion

This compound (KX2-361) represents a promising class of anticancer agents due to its dual mechanism of action and its non-ATP competitive inhibition of Src kinase. This unique approach may offer advantages in terms of selectivity and the ability to overcome resistance mechanisms associated with ATP-competitive inhibitors. The preclinical data demonstrate its potential to inhibit cancer cell growth both in vitro and in vivo. Further clinical investigation of this compound and similar compounds is warranted to fully elucidate their therapeutic potential in oncology.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of IV-361 on MDA-MB-361 Human Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "IV-361" is a hypothetical agent used for illustrative purposes within this document. The following protocols and data are based on established methodologies for the in vitro evaluation of therapeutic compounds on the MDA-MB-361 human breast cancer cell line.

Introduction

The MDA-MB-361 cell line, derived from a brain metastasis of a breast adenocarcinoma, is a valuable in vitro model for studying hormone-receptor-positive (ER+) and HER2-positive breast cancer.[1] These cells are frequently employed to assess the efficacy of novel therapeutic agents. This document provides a detailed protocol for the in vitro treatment of MDA-MB-361 cells with a hypothetical anti-cancer agent, this compound, and subsequent analysis of its effects on cell viability, apoptosis, and relevant signaling pathways.

Quantitative Data Summary

The following tables present hypothetical data representing the expected outcomes of treating MDA-MB-361 cells with this compound.

Table 1: Dose-Response Effect of this compound on MDA-MB-361 Cell Viability

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{15.2} |

| 1 | 85.2 ± 3.8 | |

| 5 | 68.7 ± 5.1 | |

| 10 | 55.3 ± 4.2 | |

| 25 | 32.1 ± 3.9 | |

| 50 | 15.8 ± 2.7 |

Table 2: Apoptosis Induction by this compound in MDA-MB-361 Cells

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Vehicle Control | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 |

| This compound (15 µM) | 25.8 ± 2.1 | 10.4 ± 1.5 | 36.2 |

| This compound (30 µM) | 42.1 ± 3.5 | 18.7 ± 2.2 | 60.8 |

Table 3: Effect of this compound on Key Signaling Proteins in MDA-MB-361 Cells

| Target Protein | Treatment (24h) | Relative Protein Expression (Normalized to β-actin) |

| p-AKT (Ser473) | Vehicle Control | 1.00 |

| This compound (15 µM) | 0.45 | |

| Total AKT | Vehicle Control | 1.00 |

| This compound (15 µM) | 0.98 | |

| p-ERK1/2 (Thr202/Tyr204) | Vehicle Control | 1.00 |

| This compound (15 µM) | 0.62 | |

| Total ERK1/2 | Vehicle Control | 1.00 |

| This compound (15 µM) | 1.02 | |

| Cleaved PARP | Vehicle Control | 1.00 |

| This compound (15 µM) | 3.85 |

Experimental Protocols

Cell Culture and Maintenance of MDA-MB-361 Cells

MDA-MB-361 cells exhibit an epithelial morphology and are adherent.[2]

-

Culture Medium: Leibovitz's L-15 Medium supplemented with 15% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[3]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere without CO₂.[3]

-

Subculture Routine: When cells reach 70-80% confluency, they are passaged.[3]

-

Aspirate the culture medium.

-

Rinse the cell monolayer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.[3]

-

In Vitro Treatment with this compound

-

Cell Seeding: Seed MDA-MB-361 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control containing the same concentration of the solvent should always be included.[4]

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.

Cell Viability Assay (WST-1 Assay)

The WST-1 assay is a colorimetric method to quantify cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5]

-

Seed 5 x 10³ MDA-MB-361 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat cells with varying concentrations of this compound and a vehicle control for 48 hours.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Seed MDA-MB-361 cells in 6-well plates and treat with this compound or vehicle control for 48 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells once with cold 1X PBS.[6]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]

-

Incubate for 15-20 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[6]

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate.[7]

-

Cell Lysis: After treatment with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[7]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Cleaved PARP, and β-actin) overnight at 4°C.[9]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Visualizations

Caption: Experimental workflow for evaluating the in vitro efficacy of this compound on MDA-MB-361 cells.

Caption: Hypothetical signaling pathway targeted by this compound in MDA-MB-361 breast cancer cells.

References

- 1. MDA-MB-361 Cells [cytion.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. MDA-MB-361. Culture Collections [culturecollections.org.uk]

- 4. bitesizebio.com [bitesizebio.com]

- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. benchchem.com [benchchem.com]

- 8. origene.com [origene.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for IV-361 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] It has demonstrated anti-cancer activity, making it a compound of significant interest in oncological research and drug development.[1] this compound exhibits less inhibition on CDK2 and PLK1.[1] In cellular assays, it has shown excellent growth inhibitory activity against cell lines such as HCT-116 and has been observed to inhibit the production of IL-2 and IL-17 in peripheral blood mononuclear cells (PBMCs).[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₂FN₅O₂Si | [2] |

| Molecular Weight | 457.62 g/mol | [1][2] |

| CAS Number | 2055741-39-2 | [1][2] |

| Appearance | Solid, White to off-white | [1][2] |

| Solubility (in vitro) | DMSO: 90 mg/mL (196.67 mM) | [1][2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1][2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |

Experimental Protocols

I. In Vitro Stock Solution Preparation (DMSO)

This protocol outlines the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO) for use in cell-based assays and other in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous/hygroscopic-free Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (recommended)

-

Calibrated pipettes

Protocol:

-

Determine the Desired Stock Concentration: A common starting concentration for a stock solution is 10 mM or 20 mM. For this compound, a concentration of up to 196.67 mM is achievable in DMSO.[1][2]

-

Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Adding DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so using a newly opened container is recommended.[1]

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, use an ultrasonic bath to aid in solubilization.[1] Sonicate in short bursts to avoid heating the sample.

-

-

Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

II. In Vivo Formulation Preparation

This protocol describes the preparation of an this compound formulation suitable for oral administration in animal models, based on a published method.[2]

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

-

Sterile tubes

-

Vortex mixer

Protocol:

-

Prepare a DMSO Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO. For example, a 22.5 mg/mL solution.

-

Co-solvent Addition (Sequential): The following steps should be performed sequentially, ensuring the solution is mixed well after each addition.[2]

-

To prepare 1 mL of the final formulation, start with 100 µL of the 22.5 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

-

Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

-

-

Final Concentration: This procedure will result in a final this compound concentration of 2.25 mg/mL (4.92 mM).[2]

-

Administration: The resulting clear solution is ready for oral administration.

Mandatory Visualization

Below are diagrams illustrating key processes and pathways related to the experimental use of this compound.

Caption: Workflow for preparing this compound stock solutions.

Caption: this compound inhibits CDK7, blocking transcription.

References

Application Notes and Protocols for KX2-361 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration of KX2-361 in preclinical mouse models, with a focus on glioblastoma. The protocols outlined below are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this novel dual Src kinase and tubulin polymerization inhibitor.

Introduction to KX2-361

KX2-361 is a small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and tubulin polymerization.[1][2][3][4] This dual activity disrupts key signaling pathways involved in tumor cell proliferation, migration, and survival, as well as interfering with cell division by destabilizing microtubules. A significant feature of KX2-361 is its good oral bioavailability and its ability to effectively cross the blood-brain barrier (BBB) in mice, making it a promising candidate for the treatment of brain tumors such as glioblastoma.[1][2][3][5]

Recommended Dosage and Administration

Glioblastoma Mouse Models

The most extensively studied application of KX2-361 in mice has been in the context of glioblastoma, particularly using the syngeneic orthotopic GL261 model in C57BL/6 mice.

| Mouse Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Duration |

| C57BL/6 | Glioblastoma (GL261) | Oral | 20 mg/kg | Once daily | 45 days |

| C57BL/6 | Glioblastoma (GL261) | Oral | In combination with Temozolomide (5 mg/kg, once weekly) | Once daily | 45 days |

Table 1: Recommended Dosage of KX2-361 in a Glioblastoma Mouse Model

One key study demonstrated that a 20 mg/kg oral dose of KX2-361 resulted in significant brain penetration.[3] While the therapeutic efficacy studies do not always explicitly state the dosage in mg/kg, the brain penetration study provides a strong basis for this recommended dose. In efficacy studies, treatment is typically initiated 3 days after the intracranial implantation of GL261 cells.[6]

Experimental Protocols

Preparation of KX2-361 for Oral Administration

While the exact vehicle used in the pivotal studies is not publicly disclosed, a common vehicle for oral gavage of hydrophobic small molecules in mice can be formulated as follows. Researchers should perform their own solubility and stability tests.

Materials:

-

KX2-361 powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline or Phosphate Buffered Saline (PBS)

Protocol:

-

Dissolve KX2-361 in DMSO to create a stock solution.

-

For the final formulation, a vehicle composition such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS can be used.

-

Add the KX2-361 stock solution to the vehicle and vortex thoroughly to ensure a homogenous suspension.

-

The final concentration should be calculated to deliver the desired dose (e.g., 20 mg/kg) in a suitable volume for oral gavage (typically 100-200 µL for a 20-25 g mouse).

Orthotopic Glioblastoma Model (GL261)

This protocol describes the establishment of an orthotopic glioblastoma model using GL261 cells in C57BL/6 mice.

Materials:

-

GL261 murine glioma cells

-

C57BL/6 mice (6-8 weeks old)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Culture GL261 cells in appropriate media. Harvest cells during the logarithmic growth phase.

-

Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells in 2-5 µL.

-

Anesthetize the mouse and secure it in the stereotaxic frame.

-

Create a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole at the following coordinates relative to bregma: 2.0 mm anterior and 2.0 mm lateral (right hemisphere).[7]

-

Slowly inject the cell suspension to a depth of 3.0 mm from the skull surface.

-

Withdraw the needle slowly and suture the incision.

-

Monitor the mice for recovery and tumor development.

Monitoring Tumor Progression

Magnetic Resonance Imaging (MRI):

-

Tumor growth should be monitored non-invasively using MRI.

-

A baseline MRI can be performed prior to the initiation of treatment (e.g., day 3 post-implantation).

-

Subsequent MRIs can be conducted at regular intervals (e.g., weekly or bi-weekly) to track tumor volume and response to treatment. Representative MRI images in published studies show tumor assessment between days 18 and 26 for vehicle-treated animals and between days 45 and 60 for KX2-361-treated animals.[6]

Signaling Pathways and Experimental Workflows

Mechanism of Action of KX2-361

KX2-361 exerts its anti-cancer effects through the dual inhibition of Src kinase and tubulin polymerization. The diagram below illustrates this mechanism.

Experimental Workflow for Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of KX2-361 in an orthotopic glioblastoma mouse model.

Safety and Toxicity

Preclinical studies have indicated that KX2-361 is generally well-tolerated in mice at therapeutic doses. However, as with any anti-cancer agent, it is crucial to monitor for signs of toxicity.

Monitoring:

-

Regularly monitor animal weight, as a significant loss can indicate toxicity.

-

Observe the general health and behavior of the mice.

-

At the study endpoint, consider collecting blood for complete blood counts and serum chemistry, as well as major organs for histological analysis to assess any potential off-target toxicity.

Conclusion

KX2-361 is a promising therapeutic agent for glioblastoma, with a well-defined dual mechanism of action and favorable pharmacokinetic properties in mice. The recommended oral dosage of 20 mg/kg administered once daily has shown efficacy in the GL261 orthotopic mouse model. The protocols provided here offer a foundation for researchers to further investigate the potential of KX2-361 in various preclinical cancer models. Careful adherence to sterile surgical techniques and diligent monitoring of animal welfare are paramount for obtaining reliable and reproducible results.

References

- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KX2-361 - Immunomart [immunomart.com]

- 5. cenmed.com [cenmed.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Detection of p-Src (Tyr416) Inhibition by IV-361 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Aberrant activation of Src, often characterized by autophosphorylation at tyrosine 416 (Tyr416), is a significant driver in the progression of numerous cancers. Consequently, the inhibition of Src phosphorylation (p-Src) represents a key therapeutic strategy in oncology. IV-361 is a novel small molecule inhibitor designed to target Src kinase activity. This document provides a comprehensive protocol for utilizing Western blotting to quantify the inhibitory effect of this compound on Src phosphorylation at Tyr416 in a cellular context.

Signaling Pathway

This compound is hypothesized to inhibit the catalytic activity of Src kinase. This prevents the autophosphorylation of Src at Tyr416, a critical step for its activation. By blocking this activation, this compound effectively curtails downstream signaling pathways that contribute to cancer cell proliferation and survival.

Caption: this compound inhibits Src activation and downstream signaling.

Experimental Workflow

The following diagram outlines the key steps for assessing the inhibition of Src phosphorylation by this compound using Western blot.

Caption: Workflow for Western blot analysis of p-Src inhibition.

Detailed Experimental Protocol

This protocol is optimized for the analysis of phosphorylated proteins and includes critical steps to ensure the preservation of phosphorylation states.[1][2][3][4][5]

Materials and Reagents

-

Cell Lines: A cell line with detectable endogenous levels of p-Src (e.g., MDA-MB-231, HT-29, or as determined by the researcher).

-

This compound: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1][2] It is crucial to add inhibitors fresh just before use.[1][3]

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

-

Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.[6][7][8]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][3][5] Avoid using milk as it contains phosphoproteins that can increase background.[2][3][5]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Stripping Buffer: Mild or harsh stripping buffers can be prepared or purchased commercially.[6][7][13][14]

Cell Culture and Treatment

-

Culture cells to 70-80% confluency in appropriate media.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined duration (e.g., 2, 6, 12, 24 hours).

-

Include a vehicle-only control (e.g., DMSO).

Sample Preparation

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[1][5]

-

Aspirate the PBS completely and add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors).[1][2][4]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

-

Incubate on ice for 20-30 minutes with occasional vortexing.[1][15]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[15]

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification and Sample Loading

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Normalize the protein concentrations for all samples.

-

Add Laemmli sample buffer to equal amounts of protein (typically 20-30 µg) from each sample and boil at 95-100°C for 5 minutes.[16]

-

Load the samples onto an SDS-PAGE gel.[15]

-

Perform electrophoresis to separate the proteins by size.[15]

Immunoblotting

-

Transfer the separated proteins from the gel to a PVDF membrane.[16]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[16][17]

-

Incubate the membrane with the primary antibody against p-Src (Tyr416) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16][17]

-

Wash the membrane three times for 5-10 minutes each with TBST.[17]

-

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[16][17]

-

Perform final washes with TBST (three times for 10 minutes each).[17]

Detection and Analysis

-

Apply the ECL detection reagent to the membrane according to the manufacturer's instructions.[16]

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software.

Stripping and Re-probing for Total Src and Loading Control

To accurately determine the extent of inhibition, it is crucial to normalize the p-Src signal to the total Src protein and a loading control.[16]

-

After imaging for p-Src, the membrane can be stripped of the bound antibodies.[6][7][8][13][14]

-

Wash the membrane in stripping buffer (mild or harsh, depending on antibody affinity) for the recommended time and temperature.[6][7]

-

Wash the membrane extensively with PBS or TBST to remove the stripping buffer.[6][7]

-